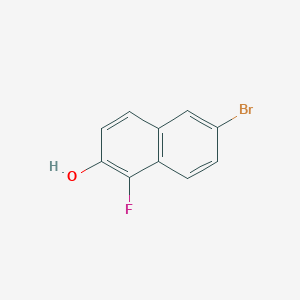

6-Bromo-1-fluoronaphthalen-2-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-fluoronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOKMKCLAWKUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2F)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459858 | |

| Record name | 6-BROMO-1-FLUORONAPHTHALEN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442150-49-4 | |

| Record name | 6-BROMO-1-FLUORONAPHTHALEN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1-fluoronaphthalen-2-ol (CAS: 442150-49-4)

A comprehensive review of the available scientific literature and data for the novel compound 6-Bromo-1-fluoronaphthalen-2-ol reveals a significant lack of detailed technical information. This guide summarizes the currently accessible data and highlights the considerable gaps in the scientific knowledge base for this specific chemical entity.

Physicochemical Properties

Limited information is available regarding the physicochemical properties of this compound. Basic identifiers and some physical characteristics have been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 442150-49-4 | Multiple Suppliers |

| Molecular Formula | C₁₀H₆BrFO | Multiple Suppliers |

| Molecular Weight | 241.06 g/mol | Multiple Suppliers |

| Physical Form | Solid | [1] |

| Boiling Point | 339 °C at 760 mmHg | [1] |

Synthesis and Experimental Protocols

A thorough search of scientific databases and patent literature did not yield any specific synthesis protocols for this compound. The available information is largely centered on the synthesis of related but structurally distinct compounds, such as 6-Bromo-2-naphthol and various isomers like 2-bromo-6-fluoronaphthalene. This indicates that the synthesis of this compound is either not yet published in the public domain or is part of proprietary research.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research into the biological effects of this compound appears to be a nascent or as-yet-unexplored area.

Spectroscopic Data

No experimental spectroscopic data, such as NMR, IR, or Mass Spectrometry, for this compound has been found in the public scientific literature.

Logical Workflow for Future Research

Given the absence of data, a logical workflow for the characterization of this compound would be as follows:

Caption: Proposed workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

The compound this compound, with CAS number 442150-49-4, remains a largely uncharacterized molecule in the public scientific domain. While basic identifiers are available through commercial suppliers, there is a critical lack of information regarding its synthesis, experimental protocols, spectroscopic data, and biological activity. The information that is often retrieved in searches pertains to the more well-documented compound, 6-Bromo-2-naphthol. This technical guide underscores the need for foundational research to elucidate the properties and potential applications of this novel fluorinated naphthalene derivative. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical space with the potential for new discoveries.

References

Physical and chemical properties of 6-Bromo-1-fluoronaphthalen-2-OL

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-1-fluoronaphthalen-2-ol, catering to researchers, scientists, and professionals in drug development. This document collates available data on its properties, safety, and potential synthetic routes, presenting the information in a structured and accessible format.

Core Compound Properties

This compound is a halogenated derivative of 2-naphthol. Its physical and chemical characteristics are summarized below. For comparative purposes, data for the related, more extensively studied compound, 6-Bromo-2-naphthol, is also included where available.

Physical and Chemical Data

| Property | Value for this compound | Value for 6-Bromo-2-naphthol |

| CAS Number | 442150-49-4 | 15231-91-1[1][2][3] |

| Molecular Formula | C₁₀H₆BrFO | C₁₀H₇BrO[1][3] |

| Molecular Weight | 241.06 g/mol | 223.07 g/mol [4] |

| Appearance | Solid | Off-white to beige powder[5] |

| Melting Point | Not available | 121-125 °C[6] |

| Boiling Point | 339 °C at 760 mmHg | 353.8 °C at 760 mmHg[6] |

| Solubility | Not available | Sparingly soluble in water, soluble in organic solvents.[7] |

| Purity | 98% | Not specified |

| Storage Temperature | 4°C | Room Temperature[7] |

Safety Information

The following table summarizes the known safety and hazard information for this compound.

| Hazard Information | Details |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| GHS Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

| Signal Word | Warning |

| Pictograms | GHS07 (Harmful) |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway to this compound could involve a multi-step process starting from a readily available naphthalene derivative. One possible approach, based on the synthesis of related compounds, is a Suzuki coupling reaction. This would involve the coupling of a di-halogenated naphthalene, such as 1,6-dibromo-2-fluoronaphthalene, with a boronic acid derivative that can be converted to a hydroxyl group.

Synthesis of 6-Bromo-2-naphthol

A common and well-documented method for the synthesis of 6-Bromo-2-naphthol involves the bromination of 2-naphthol followed by reduction.

Materials:

-

2-Naphthol

-

Glacial Acetic Acid

-

Bromine

-

Tin metal (mossy)

-

Hydrochloric Acid (concentrated)

-

Ethanol

-

Benzene (for recrystallization)

Procedure:

-

Bromination: Dissolve 2-naphthol in glacial acetic acid. Add a solution of bromine in glacial acetic acid dropwise with stirring. The reaction is exothermic and should be cooled to maintain control.

-

Reduction: To the crude 1,6-dibromo-2-naphthol intermediate, add ethanol and concentrated hydrochloric acid, followed by tin metal. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and decant the solution from any unreacted tin. Concentrate the solution under reduced pressure and pour it into ice water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and wash with water. The crude 6-Bromo-2-naphthol can be further purified by recrystallization from a suitable solvent such as benzene to yield the pure product.[8]

Biological Activity and Drug Development

Currently, there is limited to no publicly available information on the specific biological activities of this compound or its involvement in any signaling pathways. Its potential as a therapeutic agent has not been established. The related compound, 2-bromo-6-fluoronaphthalene, has been mentioned as an intermediate in the synthesis of a pyrrole analgesic, suggesting that this class of compounds may have relevance in drug discovery.

The general process of drug discovery and development is a complex, multi-stage endeavor. The diagram below illustrates a typical workflow. The specific targets and pathways for this compound within this framework remain to be determined.

References

- 1. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Bromonaphthalen-2-ol | CAS 15231-91-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo-naphthalen-2-ol [oakwoodchemical.com]

- 6. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 7. 2-Bromo-6-fluoronaphthalene | CymitQuimica [cymitquimica.com]

- 8. prepchem.com [prepchem.com]

6-Bromo-1-fluoronaphthalen-2-OL molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and available physicochemical properties of 6-Bromo-1-fluoronaphthalen-2-ol. Due to the limited availability of published data on this specific isomer, this document also explores related compounds to infer potential synthesis pathways and areas of application. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the known characteristics and the existing knowledge gaps for this compound.

Introduction

This compound is a halogenated derivative of naphthalen-2-ol. The presence of bromine and fluorine substituents on the naphthalene core suggests its potential utility as a versatile building block in medicinal chemistry and materials science. Halogenated aromatic compounds are of significant interest in drug design due to their ability to modulate pharmacokinetic and pharmacodynamic properties. While specific research on this compound is scarce, its structural similarity to other studied naphthalene derivatives allows for informed hypotheses regarding its chemical reactivity and potential biological significance.

Molecular Structure and Formula

The fundamental identification of this compound is established by its molecular structure and chemical formula.

-

Molecular Formula: C₁₀H₆BrFO

-

Systematic Name: this compound

-

CAS Number: 442150-49-4

-

Molecular Weight: 241.06 g/mol

The structure consists of a naphthalene ring system substituted with a bromine atom at the 6-position, a fluorine atom at the 1-position, and a hydroxyl group at the 2-position.

Physicochemical Properties

Quantitative data for this compound is limited. The table below summarizes the currently available information.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrFO | |

| Molecular Weight | 241.06 g/mol | |

| CAS Number | 442150-49-4 | |

| Appearance | Solid (predicted) | |

| Boiling Point | 339 °C at 760 mmHg | |

| Melting Point | Not available | |

| Solubility | Not available | |

| Density | Not available |

Synthesis

A definitive, published experimental protocol for the synthesis of this compound could not be identified in the current literature. However, the synthesis of the related compound, 2-bromo-6-fluoronaphthalene, is described in patent literature. This process may offer a potential precursor for the synthesis of the target molecule.

A patented method for preparing 2-bromo-6-fluoronaphthalene involves a multi-step process starting from Tobias acid. This synthesis pathway includes bromination, debromination, diazotization, and thermal cracking. The resulting 2-bromo-6-fluoronaphthalene could potentially be a starting material for the introduction of a hydroxyl group at the 2-position and a fluorine at the 1-position to yield this compound, though a specific protocol for this transformation is not documented.

Applications in Drug Development and Research

Direct applications of this compound in drug development or biological research are not yet documented. However, the structurally related precursor, 2-bromo-6-fluoronaphthalene, is cited as an intermediate in the synthesis of compounds with potential therapeutic applications.

Notably, 2-bromo-6-fluoronaphthalene is identified as an intermediate for a class of niacin receptor competition drugs. It is also a precursor for a pyrrole-based analgesic compound. This suggests that the 6-bromo-2-fluoronaphthalene scaffold is of interest in the development of new therapeutic agents. Consequently, this compound, as a derivative, may hold similar potential as a key intermediate or a pharmacologically active molecule itself.

Biological Activity and Signaling Pathways

There is currently no available information regarding the biological activity or the signaling pathways associated with this compound. Research in this area would be necessary to elucidate its potential pharmacological effects.

Experimental Data

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in publicly available databases or literature.

Safety Information

Based on available supplier safety data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment, are recommended when handling this compound.

Conclusion and Future Directions

This compound is a chemical entity with a defined structure and formula. However, there is a significant lack of comprehensive experimental data, including its physicochemical properties, a detailed synthesis protocol, and any characterization of its biological activity. The known utility of a closely related precursor in the synthesis of potential drug candidates suggests that this compound could be a valuable compound for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on developing a reliable synthetic route to this compound, followed by a thorough characterization of its physical, chemical, and biological properties. Such studies are essential to unlock its potential applications.

Synthesis of 6-Bromo-1-fluoronaphthalen-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-Bromo-1-fluoronaphthalen-2-ol, a halogenated naphthol derivative of interest in medicinal chemistry and materials science. The proposed synthesis is a multi-step process beginning from the readily available starting material, 2-naphthol. This document outlines detailed experimental protocols for each key transformation, presents quantitative data in structured tables, and includes process diagrams for clarity.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be strategically divided into three main stages:

-

Synthesis of 6-Bromo-2-naphthol: This initial step involves the bromination of 2-naphthol to introduce a bromine atom at the C6 position. This is achieved through a well-established procedure involving the formation of an intermediate, 1,6-dibromo-2-naphthol, followed by a selective reduction.

-

Synthesis of 1-Amino-6-bromo-2-naphthol Hydrochloride: The second stage focuses on the introduction of an amino group at the C1 position of 6-bromo-2-naphthol. A reliable method for this transformation on the parent 2-naphthol involves the formation of an azo dye intermediate, which is subsequently reduced to the desired aminonaphthol. This protocol is adapted for the brominated substrate.

-

Synthesis of this compound via Balz-Schiemann Reaction: The final step is the conversion of the 1-amino group to a fluorine atom. The Balz-Schiemann reaction is a classic and effective method for this transformation, proceeding through a diazonium tetrafluoroborate intermediate which is then thermally decomposed to yield the target aryl fluoride.

The overall synthetic scheme is depicted below.

Caption: Overall proposed synthesis pathway for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 6-Bromo-2-naphthol

This procedure follows the well-documented method from Organic Syntheses.[1] It involves the bromination of 2-naphthol to form 1,6-dibromo-2-naphthol, followed by the selective reduction of the bromine atom at the 1-position using tin.

Experimental Protocol:

-

Bromination: In a 3-liter round-bottomed flask equipped with a dropping funnel and a reflux condenser, place 144 g (1 mole) of 2-naphthol and 400 ml of glacial acetic acid.

-

Through the dropping funnel, add a solution of 320 g (2 moles) of bromine in 100 ml of glacial acetic acid over 15–30 minutes with gentle shaking. The temperature will increase; cool the flask as needed to minimize the loss of hydrogen bromide.

-

Reduction: Add 100 ml of water to the reaction mixture and heat to boiling. Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin is dissolved.

-

Repeat the addition of tin twice more, first with another 25 g portion and then with a 100 g portion (for a total of 150 g of tin), boiling to dissolve the tin after each addition.

-

After the final addition of tin, boil the mixture for an additional 3 hours.

-

Cool the mixture to 50°C and filter with suction to remove crystalline tin salts. Wash the collected salts with 100 ml of cold acetic acid and combine the washings with the filtrate.

-

Isolation: Pour the filtrate into 3 liters of cold water with stirring. The 6-bromo-2-naphthol will precipitate.

-

Collect the precipitate by suction filtration, wash it with 1 liter of cold water, filter again, and dry at 100°C.

-

The crude product can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water.

Quantitative Data for Step 1:

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) |

| 2-Naphthol | 144.17 | 144 | 1.0 | - |

| Bromine | 159.81 | 320 | 2.0 | - |

| Tin | 118.71 | 150 | 1.27 | - |

| 6-Bromo-2-naphthol (Crude) | 223.07 | 214–223 | 0.96–1.0 | 96–100[1] |

| 6-Bromo-2-naphthol (Purified) | 223.07 | - | - | High |

Workflow for Step 1:

Caption: Experimental workflow for the synthesis of 6-Bromo-2-naphthol.

Step 2: Synthesis of 1-Amino-6-bromo-2-naphthol Hydrochloride

This protocol is adapted from the Organic Syntheses procedure for the preparation of 1-amino-2-naphthol hydrochloride.[1] It involves the coupling of a diazonium salt with 6-bromo-2-naphthol to form an azo dye, followed by reductive cleavage of the azo bond.

Experimental Protocol:

-

Preparation of Diazonium Salt: Prepare a solution of benzenediazonium chloride from 128 g of aniline, 410 cc of concentrated hydrochloric acid, 1.5 kg of ice, and a solution of 100 g of sodium nitrite in 200 cc of water, keeping the temperature below 10°C.

-

Azo Coupling: Dissolve 223 g (1 mole) of 6-bromo-2-naphthol in a warm solution of 220 g of sodium hydroxide in 1200 cc of water. Cool this solution to about 5°C with ice. Add the previously prepared diazonium salt suspension and stir for one hour. The azo dye will precipitate.

-

Reduction: Heat the azo dye suspension to 45–50°C. Cautiously add 460 g of sodium hydrosulfite in portions. The mixture will froth and change color. After the addition is complete, heat the mixture until it froths again, then cool to 25°C.

-

Isolation of Amine: Collect the precipitated crude aminonaphthol by filtration and wash with water.

-

Hydrochloride Salt Formation: Wash the crude aminonaphthol into a beaker containing a solution of 4 g of stannous chloride dihydrate and 106 cc of concentrated hydrochloric acid in 2 liters of water at 30°C.

-

The solution is clarified with decolorizing carbon and filtered. Add 100 cc of concentrated hydrochloric acid to the filtrate, heat to boiling, and add another 100 cc of acid.

-

Cool the solution in an ice bath to crystallize the 1-amino-6-bromo-2-naphthol hydrochloride.

-

Collect the crystals by filtration, wash with 20% hydrochloric acid and then with ether, and air dry.

Quantitative Data for Step 2 (Estimated):

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Estimated Yield (%) |

| 6-Bromo-2-naphthol | 223.07 | 223 | 1.0 | - |

| Aniline | 93.13 | 128 | 1.37 | - |

| Sodium Nitrite | 69.00 | 100 | 1.45 | - |

| Sodium Hydrosulfite | 174.11 | 460 | ~2.2 | - |

| 1-Amino-6-bromo-2-naphthol HCl | 274.54 | - | - | 65–75 |

Logical Flow for Step 2:

Caption: Logical relationships in the synthesis of 1-Amino-6-bromo-2-naphthol HCl.

Step 3: Synthesis of this compound (Proposed)

This proposed protocol is based on the general principles of the Balz-Schiemann reaction.[2][3][4][5][6] The reaction involves the diazotization of the aromatic amine in the presence of fluoroboric acid to form a diazonium tetrafluoroborate salt, which is then isolated and thermally decomposed.

Proposed Experimental Protocol:

-

Diazotization and Salt Formation: Suspend 1 mole of 1-amino-6-bromo-2-naphthol hydrochloride in an aqueous solution of fluoroboric acid (HBF₄).

-

Cool the suspension to 0–5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C.

-

Stir the mixture for 30-60 minutes after the addition is complete. The diazonium tetrafluoroborate salt will precipitate.

-

Isolation of Diazonium Salt: Collect the precipitated diazonium salt by filtration, wash with cold water, then with a small amount of cold methanol, and finally with ether.

-

Dry the salt carefully under vacuum at low temperature. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

-

Thermal Decomposition: Gently heat the dry diazonium tetrafluoroborate salt in an inert, high-boiling solvent (e.g., xylene or decane) or without a solvent until the evolution of nitrogen gas ceases. The decomposition temperature will vary depending on the substrate but is often in the range of 100-200°C.

-

Purification: After cooling, the reaction mixture can be purified by extraction, followed by column chromatography on silica gel to isolate the this compound.

Quantitative Data for Step 3 (Theoretical):

| Reagent/Product | Molar Mass ( g/mol ) | Moles (Theoretical) | Estimated Yield (%) |

| 1-Amino-6-bromo-2-naphthol HCl | 274.54 | 1.0 | - |

| Sodium Nitrite | 69.00 | 1.0-1.1 | - |

| Fluoroboric Acid (48%) | 87.81 | Excess | - |

| This compound | 241.06 | - | 50–70 |

Signaling Pathway Diagram for Step 3:

Caption: Signaling pathway for the Balz-Schiemann reaction.

Conclusion

The synthesis of this compound is achievable through a robust, multi-step pathway starting from 2-naphthol. The initial steps for the preparation of the key intermediate, 1-amino-6-bromo-2-naphthol hydrochloride, are based on well-established and scalable procedures. The final fluorination step, utilizing the Balz-Schiemann reaction, is a reliable method for the introduction of fluorine onto an aromatic ring. While the protocol for the final step is proposed based on established chemical principles, substrate-specific optimization may be required to maximize yield and purity. This guide provides a solid foundation for researchers to undertake the synthesis of this and related fluorinated naphthol compounds.

References

Spectroscopic Characterization of 6-Bromo-1-fluoronaphthalen-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of 6-Bromo-1-fluoronaphthalen-2-ol (CAS No. 442150-49-4). Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their analytical workflows.

Introduction

This compound is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring bromine, fluorine, and hydroxyl functional groups on a naphthalene core, suggests a unique electronic and steric profile that warrants thorough spectroscopic characterization. This guide serves as a resource for researchers seeking to identify and characterize this compound, providing a predictive framework for its spectral features.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| OH | 9.5 - 10.5 | br s | - |

| H-3 | 7.2 - 7.4 | d | J = 8.0 - 9.0 |

| H-4 | 7.8 - 8.0 | d | J = 8.0 - 9.0 |

| H-5 | 7.9 - 8.1 | d | J = 8.5 - 9.5 |

| H-7 | 7.6 - 7.8 | dd | J = 8.5 - 9.5, 1.5 - 2.5 |

| H-8 | 7.4 - 7.6 | d | J = 8.5 - 9.5 |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 145 - 155 (d, ¹JCF ≈ 240-250 Hz) |

| C-2 | 150 - 160 |

| C-3 | 115 - 125 |

| C-4 | 125 - 135 |

| C-4a | 120 - 130 |

| C-5 | 125 - 135 |

| C-6 | 115 - 125 |

| C-7 | 130 - 140 |

| C-8 | 120 - 130 |

| C-8a | 130 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad, Medium | O-H stretch (phenolic) |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 1600 - 1620 | Medium | Aromatic C=C stretch |

| 1450 - 1550 | Strong | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

| 1000 - 1100 | Strong | C-F stretch |

| 500 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 240/242 | ~100 / ~98 | [M]⁺∙ (Molecular ion peak, bromine isotope pattern) |

| 211/213 | Variable | [M - CHO]⁺∙ |

| 162 | Variable | [M - Br]⁺ |

| 133 | Variable | [M - Br - CHO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Technical Guide: Solubility Profile of 6-Bromo-1-fluoronaphthalen-2-OL in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available information on the solubility of 6-Bromo-1-fluoronaphthalen-2-ol in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information for the structurally similar compound, 6-Bromo-2-naphthol, to provide valuable insights for researchers. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to ascertain the precise solubility of this compound in their solvents of interest.

Introduction to this compound

This compound, with the CAS Number 442150-49-4, is a halogenated naphthol derivative. Its structure, featuring a naphthalene core with bromo, fluoro, and hydroxyl functional groups, suggests its potential utility as a building block in medicinal chemistry and materials science. The solubility of this compound is a critical parameter for its application in drug design, synthesis, and formulation.

Qualitative Solubility Analysis

Based on available data, 6-Bromo-2-naphthol is sparingly soluble in water but demonstrates good solubility in several organic solvents. This suggests that this compound is also likely to exhibit poor solubility in water and favorable solubility in organic solvents, particularly polar organic solvents, due to the presence of the hydroxyl group which can participate in hydrogen bonding.

Table 1: Qualitative Solubility of the Analogous Compound, 6-Bromo-2-naphthol

| Solvent | Qualitative Solubility |

| Ethanol | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Methanol | Soluble |

It is crucial to experimentally verify the solubility of this compound in the specific solvents relevant to your research.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The "excess solid" method is a common and reliable technique.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid compound in a given solvent.

Caption: Experimental workflow for determining the solubility of a solid compound.

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the mixture by agitation (e.g., using a magnetic stirrer or a shaker bath) at a constant and recorded temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After equilibration, carefully separate the saturated solution from the excess solid. This can be achieved by:

-

Filtration: Using a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved particles.

-

Centrifugation: Centrifuging the sample and carefully collecting the supernatant.

-

-

-

Analysis of the Saturated Solution:

-

Determine the concentration of this compound in the clear, saturated solution using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve with known concentrations of the compound must be prepared.

-

UV-Vis Spectroscopy: Applicable if the compound has a chromophore. A calibration curve is also required.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the solid residue is determined. This method is simpler but may be less accurate for low solubilities.

-

-

Logical Workflow for Solvent Selection in Drug Development

For professionals in drug development, the selection of an appropriate solvent system is a critical step. The following diagram outlines a logical workflow for this process, starting from initial solubility screening to final formulation development.

Caption: Logical workflow for solvent selection in drug development.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, qualitative analysis of a structurally similar compound suggests its solubility in common organic solvents. This technical guide provides a framework for researchers to approach the solubility assessment of this compound through established experimental protocols. The provided workflows aim to guide scientists and drug development professionals in making informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound. It is strongly recommended that researchers perform their own solubility studies to obtain precise data for their specific applications.

A Technical Guide to the Potential Applications of Substituted Fluoronaphthalenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted fluoronaphthalenols represent a versatile class of compounds with significant potential across various scientific disciplines, particularly in drug discovery and the development of advanced materials. The strategic incorporation of fluorine into the naphthol scaffold can profoundly influence the physicochemical and biological properties of these molecules. This technical guide provides a comprehensive overview of the current research, potential applications, and experimental methodologies related to substituted fluoronaphthalenols. Key areas of focus include their emerging role as anticancer agents, their utility as fluorescent probes, and their potential as enzyme inhibitors. This document consolidates quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a valuable resource for professionals in the field.

Introduction: The Strategic Advantage of Fluorine in Naphthalenol Scaffolds

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate molecular properties.[1][2] When incorporated into the naphthol framework, fluorine's high electronegativity and small size can lead to significant alterations in:

-

Physicochemical Properties: Fluorine substitution can impact a molecule's lipophilicity, acidity (pKa), and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Biological Activity: These modified properties can translate into enhanced biological activity, such as increased potency and selectivity for therapeutic targets.[4]

-

Photophysical Properties: The electronic effects of fluorine can also be harnessed to develop novel fluorescent probes with tailored excitation and emission characteristics.

This guide explores the practical applications of these principles in the context of substituted fluoronaphthalenols.

Applications in Cancer Therapy

Recent studies have highlighted the potential of substituted fluoronaphthalenols as potent anticancer agents. A notable example is a 4-fluoro-substituted naphthoquinone-naphthol derivative that has demonstrated significant cytotoxic activity against various cancer cell lines.

Mechanism of Action: Inhibition of the EGFR/PI3K/Akt Signaling Pathway

The anticancer activity of certain fluorinated naphthoquinone-naphthol derivatives has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and angiogenesis.[7][8] By inhibiting EGFR, these compounds can effectively suppress tumor growth.

References

- 1. brieflands.com [brieflands.com]

- 2. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation [frontiersin.org]

- 5. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Fluorescent organic nanoparticles (FONs) as convenient probes for metal ion detection in aqueous medium - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Recent Progress in Fluorescent Probes For Metal Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-1-fluoronaphthalen-2-ol: Physicochemical Properties and a Proposed Synthetic Pathway

Disclaimer: Publicly available scientific literature lacks specific details regarding the discovery and historical development of 6-Bromo-1-fluoronaphthalen-2-ol. This guide provides available physicochemical data and proposes a plausible synthetic route based on established chemical principles and published syntheses of structurally analogous compounds.

Physicochemical Data

Limited data for this compound is available from commercial suppliers. The following table summarizes the known quantitative information.

| Property | Value | Source |

| CAS Number | 442150-49-4 | [1] |

| Molecular Formula | C₁₀H₆BrFO | [1] |

| Molecular Weight | 241.06 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 98% | [1] |

| Boiling Point | 339°C at 760 mmHg | [1] |

| Storage Temperature | 4°C | [1] |

Proposed Synthetic Pathway

A potential synthetic route to this compound can be conceptualized starting from the commercially available 6-bromo-2-naphthol. The proposed multi-step synthesis involves the introduction of a fluorine atom at the C1 position.

Hypothetical Experimental Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocols

The following protocols are generalized procedures based on the synthesis of similar compounds and standard organic chemistry techniques.

Step 1: Diazotization of a Hypothetical Amino Precursor

To be performed on a hypothetical precursor, 1-amino-6-bromonaphthalen-2-ol, which would first need to be synthesized from 6-bromo-2-naphthol via nitration and subsequent reduction.

-

Preparation of the Diazonium Salt:

-

Dissolve 1-amino-6-bromonaphthalen-2-ol in a suitable acidic medium, such as a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Step 2: Fluorination via the Schiemann Reaction

-

Formation of the Tetrafluoroborate Salt:

-

To the freshly prepared diazonium salt solution, slowly add a cold solution of fluoroboric acid (HBF₄).

-

The corresponding diazonium tetrafluoroborate salt should precipitate out of the solution.

-

Filter the precipitate and wash it with cold water, followed by a cold, low-polarity solvent like diethyl ether, to remove residual acid and byproducts.

-

Dry the isolated diazonium tetrafluoroborate salt under vacuum.

-

-

Thermal Decomposition:

-

Gently heat the dried diazonium tetrafluoroborate salt in an inert solvent or in its solid state.

-

The decomposition will release nitrogen gas and boron trifluoride, yielding the desired this compound.

-

The crude product can then be purified using standard techniques such as recrystallization or column chromatography.

-

Summary of Key Intermediates

The following table outlines the key compounds involved in the proposed synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 6-Bromo-2-naphthol | C₁₀H₇BrO | 223.07 | Starting Material |

| 1-Amino-6-bromonaphthalen-2-ol | C₁₀H₈BrNO | 238.08 | Hypothetical Intermediate |

| 6-Bromo-2-hydroxy-1-naphthalenediazonium tetrafluoroborate | C₁₀H₅BBrF₄N₂O | 334.88 | Intermediate |

| This compound | C₁₀H₆BrFO | 241.06 | Final Product |

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the biological activity or any associated signaling pathways of this compound. Therefore, a diagram for signaling pathways cannot be provided. Further research would be required to determine its potential applications in drug development or as a research chemical.

References

In-Depth Technical Guide: Health and Safety Data for 6-Bromo-1-fluoronaphthalen-2-OL

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 6-Bromo-1-fluoronaphthalen-2-OL. The information presented in this guide is based on available safety data sheets for the compound and supplemented with data from the closely related structure, 6-Bromo-2-naphthol, and the general toxicological profiles of halogenated naphthalenes. All users should handle this compound with caution and perform their own risk assessments based on the specific experimental conditions.

Executive Summary

This technical guide provides a comprehensive overview of the known health and safety information for this compound. The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation. This document outlines the key toxicological data, recommended handling and storage procedures, and emergency measures. Detailed experimental protocols for assessing the identified hazards are provided, based on internationally recognized OECD guidelines. Furthermore, potential toxicological pathways, including metabolic activation and interaction with the Aryl hydrocarbon Receptor (AhR) signaling pathway, are illustrated to provide a deeper understanding of its potential biological effects.

Physicochemical and Hazard Data

The following tables summarize the available quantitative data for this compound and its close analogue, 6-Bromo-2-naphthol.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 442150-49-4 |

| Molecular Formula | C₁₀H₆BrFO |

| Molecular Weight | 241.06 g/mol |

| Physical Form | Solid |

| Boiling Point | 339°C at 760 mmHg |

| Storage Temperature | 4°C |

Table 2: GHS Hazard Classification and Statements for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Data sourced from commercially available safety information.

Table 3: Toxicological Data for the Surrogate Compound 6-Bromo-2-naphthol (CAS: 15231-91-1)

| Endpoint | Observation |

| Acute Oral Toxicity | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. The toxicological properties have not been fully investigated.[1] |

| Inhalation Toxicity | Causes respiratory tract irritation. Can produce delayed pulmonary edema. The toxicological properties have not been fully investigated.[1] |

| Skin Irritation | Causes skin irritation.[1][2][3][4] |

| Eye Irritation | Causes eye irritation. May cause chemical conjunctivitis.[1][2][3][4] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.[4] |

Safe Handling and Storage

Handling:

-

Use with adequate ventilation.[1]

-

Minimize dust generation and accumulation.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Wash thoroughly after handling.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1]

Storage:

-

Store in a tightly closed container.[1]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for the assessment of hazards identified for this compound.

4.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Principle: This method involves a stepwise procedure with the use of a minimum number of animals.[5] The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step.

-

Test Animals: Typically, rats of a single sex are used.[5]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

The test substance is administered in a single dose by gavage to the animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]

-

The number of animals showing signs of toxicity and mortality determines the next dose level to be tested.

-

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.[5]

4.2. Acute Dermal Irritation/Corrosion (OECD 404)

-

Principle: This test evaluates the potential of a substance to cause local irritation or corrosion upon a single application to the skin.[7]

-

Test Animals: Albino rabbits are typically used.[8]

-

Procedure:

-

A small area of the animal's skin is shaved.

-

A measured amount of the test substance (0.5 g for solids) is applied to the skin under a gauze patch.[7]

-

The patch is left in place for a 4-hour exposure period.[7]

-

After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[7]

-

-

Endpoint: The severity of skin reactions is scored and used to classify the substance's irritation potential.[7]

4.3. Acute Eye Irritation/Corrosion (OECD 405)

-

Principle: This test assesses the potential of a substance to cause irritation or corrosion to the eye.[9]

-

Test Animals: Albino rabbits are typically used.[9]

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal.[10] The other eye serves as a control.[10]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[10]

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[10]

-

-

Endpoint: The scores for the ocular reactions are used to classify the substance's eye irritation potential.[10]

Potential Toxicological Pathways and Mechanisms

Due to the lack of specific studies on this compound, the following diagrams illustrate potential toxicological pathways based on the known behavior of related halogenated aromatic compounds.

Caption: Potential Metabolic Activation of this compound.

Caption: Potential Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Conclusion

This compound is a chemical that requires careful handling due to its potential for acute toxicity and irritation. While specific toxicological data is limited, the information available for this compound and its structural analogues suggests that exposure should be minimized through the use of appropriate engineering controls and personal protective equipment. The provided experimental protocols and potential mechanistic pathways offer a framework for further investigation and risk assessment for researchers and drug development professionals working with this compound. It is imperative to consult the most recent safety data sheet and conduct a thorough risk assessment before use.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. youtube.com [youtube.com]

- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

Thermochemical Properties of Brominated Fluoronaphthalenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of brominated fluoronaphthalenes. Given the limited availability of experimental data for this specific class of compounds, this guide also details the standard experimental protocols used for determining key thermochemical parameters for related halogenated aromatic compounds. This information is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, enabling a deeper understanding of the energetic characteristics of these molecules.

Data Presentation

Due to a scarcity of publicly available experimental data specifically for brominated fluoronaphthalenes, this section presents data for structurally related compounds, including brominated naphthalenes and bromofluorobenzenes. These data provide insights into the expected thermochemical behavior of brominated fluoronaphthalenes.

Table 1: Enthalpy of Sublimation and Vapor Pressure Data for Brominated Naphthalenes

| Compound | Molar Mass (g·mol⁻¹) | Temperature Range (K) | Enthalpy of Sublimation (ΔHsub) (kJ·mol⁻¹) | Reference |

| 1,4-Dibromonaphthalene | 285.98 | 296 - 408 | 102.3 ± 1.5 | [1] |

Data obtained using the isothermal Knudsen Effusion technique.[1]

Table 2: Thermochemical Data for p-Bromofluorobenzene

| Property | Value | Units | Reference |

| Enthalpy of Vaporization (ΔHvap°) | 40.4 ± 0.2 | kJ·mol⁻¹ | [2] |

| Normal Boiling Point (Tboil) | 428.15 | K | [2] |

| Normal Melting Point (Tfus) | 256.15 | K | [2] |

These values for a simpler bromofluorinated aromatic system can serve as a baseline for estimating the properties of more complex naphthalene derivatives.

Experimental Protocols

The determination of thermochemical properties of halogenated aromatic compounds relies on a set of well-established experimental techniques. The following protocols are fundamental for obtaining reliable data.

Determination of Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of organic compounds, including halogenated naphthalenes, is most accurately determined using combustion calorimetry.[3]

Methodology:

-

Sample Preparation: A precisely weighed sample of the purified compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by extrapolating the cooling curve back to the time of ignition.

-

Data Analysis: The heat released by the combustion reaction is calculated using the total heat capacity of the calorimeter system (bomb, water, etc.), which is determined separately by burning a standard substance with a known heat of combustion, such as benzoic acid.

-

Correction for Standard States: Corrections are applied to account for the formation of aqueous nitric acid (from any nitrogen impurities) and for bringing all reactants and products to their standard states at 298.15 K.

-

Hess's Law Application: The standard enthalpy of formation of the compound is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and the corresponding hydrogen halides).[3]

Determination of Vapor Pressure and Enthalpy of Sublimation/Vaporization: Knudsen Effusion Method

The Knudsen effusion technique is a reliable method for measuring the low vapor pressures of solids and liquids with low volatility, such as halogenated naphthalenes.[1]

Methodology:

-

Sample Placement: A small amount of the sample is placed in a thermostated effusion cell, which is a small container with a very small orifice of known area.

-

High Vacuum: The effusion cell is placed in a high-vacuum chamber.

-

Isothermal Conditions: The cell is maintained at a constant, precisely known temperature.

-

Effusion: Molecules from the sample effuse through the orifice into the vacuum. The rate of mass loss is measured over a specific period.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Enthalpy of Sublimation/Vaporization Calculation: The enthalpy of sublimation (for solids) or vaporization (for liquids) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation, by plotting ln(P) versus 1/T. The slope of this plot is equal to -ΔHsub/vap/R, where R is the gas constant.[1]

Determination of Heat Capacity: Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.

Methodology:

-

Sample Encapsulation: A known mass of the sample is sealed in a sample container.

-

Calorimeter Setup: The sample container is placed within an adiabatic shield in a high-vacuum cryostat or furnace. The temperature of the shield is controlled to be as close as possible to the temperature of the sample container at all times to minimize heat exchange with the surroundings.

-

Heating Pulses: A known quantity of electrical energy is supplied to a heater within the sample container, causing a small increase in its temperature.

-

Temperature Measurement: The temperature of the sample is measured with high precision before and after the energy input, once thermal equilibrium is reached.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature rise, after subtracting the heat capacity of the sample container (which is determined in a separate experiment).

-

Temperature Series: This process is repeated in small temperature increments over the desired temperature range to obtain the heat capacity as a function of temperature.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols above.

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

References

- 1. The effect of halogen hetero-atoms on the vapor pressures and thermodynamics of polycyclic aromatic compounds measured via the Knudsen effusion technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Bromofluorobenzene (CAS 460-00-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. reddit.com [reddit.com]

The Chemistry of Functionalized Naphthalenes: A Technical Guide for Drug Discovery

Introduction to the Versatile Naphthalene Scaffold in Medicinal Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry due to its rigid, lipophilic structure, which provides an ideal framework for the design and synthesis of therapeutic agents. Its versatile nature allows for a wide range of structural modifications, leading to a diverse array of biological activities.[1] Functionalized naphthalenes have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This is underscored by the number of FDA-approved drugs incorporating the naphthalene core, such as the antibacterial Nafcillin, the antifungal Naftifine, and the anti-inflammatory Naproxen.[1] This technical guide provides an in-depth exploration of the synthesis, reactivity, and biological applications of functionalized naphthalenes, offering detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways to support researchers, scientists, and drug development professionals.

Synthesis of Functionalized Naphthalenes

The synthesis of functionalized naphthalenes can be achieved through a variety of methods, ranging from classical electrophilic aromatic substitution to modern cross-coupling and C-H functionalization strategies. The choice of method depends on the desired substitution pattern and the nature of the functional groups to be introduced.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental method for introducing substituents onto the naphthalene ring. The position of substitution (α or β) is influenced by the reaction conditions and the nature of the electrophile.[2]

Friedel-Crafts Acylation: This reaction is a classic method for introducing an acyl group onto the naphthalene ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride. The regioselectivity can be influenced by the solvent and reaction temperature.[3][4] For instance, the acylation of 2-methylnaphthalene can yield different isomers depending on the conditions.[5]

Modern Synthetic Methodologies

Recent advances in synthetic organic chemistry have provided more sophisticated and regioselective methods for naphthalene functionalization.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds, allowing for the introduction of a wide variety of substituents onto the naphthalene core.

C-H Functionalization: Direct C-H functionalization has emerged as an efficient and atom-economical strategy for modifying the naphthalene scaffold.[6] This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of functional groups at specific positions, which can be guided by directing groups.[6]

Reactivity of Functionalized Naphthalenes

The reactivity of the naphthalene ring is influenced by the nature and position of its substituents. Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The position of the substituent also plays a crucial role in directing further substitution. For example, in electrophilic substitution of a monosubstituted naphthalene, the incoming electrophile will be directed to either the same ring or the adjacent ring depending on the electronic properties of the existing substituent.

Applications in Drug Development

The unique structural features of the naphthalene scaffold have made it a valuable component in the design of novel therapeutic agents.

Anticancer Activity

Functionalized naphthalenes have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1] For instance, certain naphthalene derivatives have been shown to inhibit the STAT3 signaling pathway, which is often overactivated in cancer.[7][8]

Antimicrobial Activity

Naphthalene derivatives have also been explored for their antimicrobial properties, demonstrating activity against various bacteria and fungi.[9] The introduction of different functional groups onto the naphthalene core can modulate the antimicrobial spectrum and potency.

Anti-inflammatory Activity

The well-established clinical use of Naproxen highlights the potential of naphthalene-based compounds as anti-inflammatory agents.[1] Research in this area focuses on developing new derivatives with improved efficacy and better side-effect profiles. The mechanism of action often involves the inhibition of enzymes such as cyclooxygenases (COX).

Antiviral Activity

Recent research has also highlighted the potential of functionalized naphthalenes as antiviral agents. Notably, naphthalene-based compounds have been identified as inhibitors of the SARS-CoV papain-like protease (PLpro), an essential enzyme for viral replication.[10][11]

Data Presentation

The biological activities of various functionalized naphthalenes are summarized in the following tables, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Selected Functionalized Naphthalenes

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-Chalcone Hybrid | Compound 2j | A549 (Lung) | 7.835 ± 0.598 | [2] |

| Naphthalene Substituted Benzimidazole | Compound 11 | Various | 0.078 - 0.625 | [12] |

| Naphthalene Substituted Benzimidazole | Compound 13 | Various | 0.078 - 0.625 | [12] |

| Naphthalene Substituted Benzimidazole | Compound 18 | HepG2 (Liver) | Selective Cytotoxicity | [12] |

| 1,4-Naphthoquinones | PD9, PD10, PD11, PD13, PD14, PD15 | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1 - 3 | [8] |

Table 2: Antimicrobial Activity of Selected Functionalized Naphthalenes

| Compound Class | Compound | Microorganism | MIC50 (µg/mL) | Reference |

| Naphthalene-Chalcone Hybrid | Compound 2f | S. epidermidis | 15.6 | [2] |

| Naphthalene-Chalcone Hybrid | Compound 2d | E. faecalis | 15.6 | [2] |

| Naphthalene-Chalcone Hybrid | Compound 2j | E. faecalis | 15.6 | [2] |

| Naphthalene-Chalcone Hybrid | Compound 2b | C. albicans | 15.6 | [13] |

| Naphthalene-Chalcone Hybrid | Compound 2c | C. albicans | 15.6 | [13] |

| Naphthalene-Chalcone Hybrid | Compound 2e | C. albicans | 15.6 | [13] |

| Naphthalene-Chalcone Hybrid | Compound 2j | C. albicans, C. krusei | 15.6 | [13] |

Table 3: Anti-inflammatory Activity of Selected Functionalized Naphthalenes

| Compound Class | Compound | Assay | Target/Mediator | Activity | Reference |

| Naphthol Derivative | 2-hydroxymethyl-1-naphthol diacetate (TAC) | Whole-cell patch-clamp | L-type Ca2+ current (ICa,L) | IC50: 0.8 µM | [1] |

| Naphthol Derivative | 2-hydroxymethyl-1-naphthol diacetate (TAC) | Neutrophil Degranulation | Lysozyme Release | High Potency | [1] |

| Naphthol Derivative | Methyl-1-hydroxy-2-naphthoate (MHNA) | LPS-stimulated Macrophages | Nitric Oxide (NO) | Significant Inhibition | [1] |

| Phenylnaphthalene Derivative | 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6) | LPS-stimulated RAW 264.7 cells | iNOS, COX-2 | Significant Inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of functionalized naphthalenes.

Synthesis Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of 2-Methoxynaphthalene [3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxynaphthalene (1 equivalent) in a suitable solvent (e.g., nitrobenzene).

-

Catalyst Addition: Cool the solution to 0-5 °C in an ice bath and slowly add anhydrous aluminum chloride (1.1-1.5 equivalents) portion-wise while stirring.

-

Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the cooled mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Synthesis of Naphthalene-Chalcone Hybrids [14][15][16]

-

Reaction Setup: In a round-bottom flask, dissolve the substituted acetonaphthone (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.

-

Base Addition: Add an aqueous solution of a strong base (e.g., 50% KOH) dropwise to the stirred solution at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate indicates the progress of the reaction.

-

Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product.

-

Purification: Filter the solid product, wash with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure naphthalene-chalcone hybrid.

Characterization Protocols

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified naphthalene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectra to determine the chemical shifts (δ), coupling constants (J), and integration values to confirm the structure of the synthesized compound. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures.

Protocol 4: Mass Spectrometry (MS) [17]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) for determining the molecular weight or Electron Ionization (EI) for fragmentation patterns.

-

Data Analysis: Analyze the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions to confirm the molecular weight and aid in structural elucidation.

Biological Assay Protocols

Protocol 5: MTT Assay for Anticancer Activity [2][18][19][20]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the naphthalene derivatives in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 6: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [9][21][22]

-

Compound Dilution: Prepare two-fold serial dilutions of the naphthalene derivatives in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by functionalized naphthalenes and a general experimental workflow.

Caption: IL-6/JAK2/STAT3 signaling pathway and its inhibition by naphthalene derivatives.

Caption: STAT3 signaling pathway in cancer and points of inhibition by naphthalene derivatives.

Caption: Mechanism of SARS-CoV PLpro and its inhibition by naphthalene-based compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [openresearch.okstate.edu]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Determination of molecular symmetry in crystalline naphthalene using solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. atcc.org [atcc.org]

- 20. MTT (Assay protocol [protocols.io]

- 21. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]

- 22. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromo-1-fluoronaphthalen-2-ol from 6-bromo-2-naphthylamine

Abstract

This document provides a detailed two-step protocol for the synthesis of 6-Bromo-1-fluoronaphthalen-2-ol, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the diazotization of commercially available 6-bromo-2-naphthylamine to form an intermediate diazonium salt, which is subsequently hydrolyzed to yield 6-bromo-2-naphthol. The second step involves the regioselective ortho-fluorination of 6-bromo-2-naphthol at the C1 position using an electrophilic fluorinating agent. This protocol includes detailed experimental procedures, tables of quantitative data, and a workflow diagram for clarity.

Introduction

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a functionalized naphthalene derivative that can serve as a versatile building block for more complex molecules. The synthetic route described herein is a reliable method starting from 6-bromo-2-naphthylamine, proceeding through a stable naphthol intermediate.

The overall transformation is achieved in two distinct stages:

-

Diazotization and Hydrolysis: Conversion of the primary aromatic amine in 6-bromo-2-naphthylamine to a diazonium salt, followed by its decomposition in an aqueous acidic medium to introduce a hydroxyl group, yielding 6-bromo-2-naphthol.

-

Electrophilic Fluorination: Regioselective introduction of a fluorine atom at the position ortho to the hydroxyl group of 6-bromo-2-naphthol using an N-F electrophilic fluorinating reagent such as Selectfluor™.

Experimental Protocols